

1-Ethyl-4-hydroxyquinolin-2(1H)-one molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Ethyl-4-hydroxyquinolin-2(1H)-one

Cat. No.: B3060597

[Get Quote](#)

An In-Depth Technical Guide to **1-Ethyl-4-hydroxyquinolin-2(1H)-one**

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development focused on the heterocyclic compound **1-Ethyl-4-hydroxyquinolin-2(1H)-one**. We will delve into its fundamental molecular characteristics, synthesis protocols, physicochemical properties, and its emerging significance in medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

1-Ethyl-4-hydroxyquinolin-2(1H)-one, also known as N-ethyl-4-hydroxycarbostyryl, belongs to the quinolinone class of heterocyclic compounds.^{[1][2]} The quinoline scaffold is a recurring motif in a vast array of biologically active compounds and natural products.^{[3][4]} The introduction of an N-ethyl group and a 4-hydroxy substituent significantly influences the molecule's electronic properties, solubility, and potential for biological interactions.

The core physicochemical data for this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1] [2] [5]
Molecular Weight	189.21 g/mol	[1] [2] [5]
CAS Number	54675-30-8	[1]
Melting Point	255-264 °C	[2]
Boiling Point	307.6 °C at 760 mmHg	[2]
Density	1.264 g/cm ³	[2]
LogP	1.727	[2]
PSA (Polar Surface Area)	42.23 Å ²	[1]

Synthesis and Mechanistic Considerations

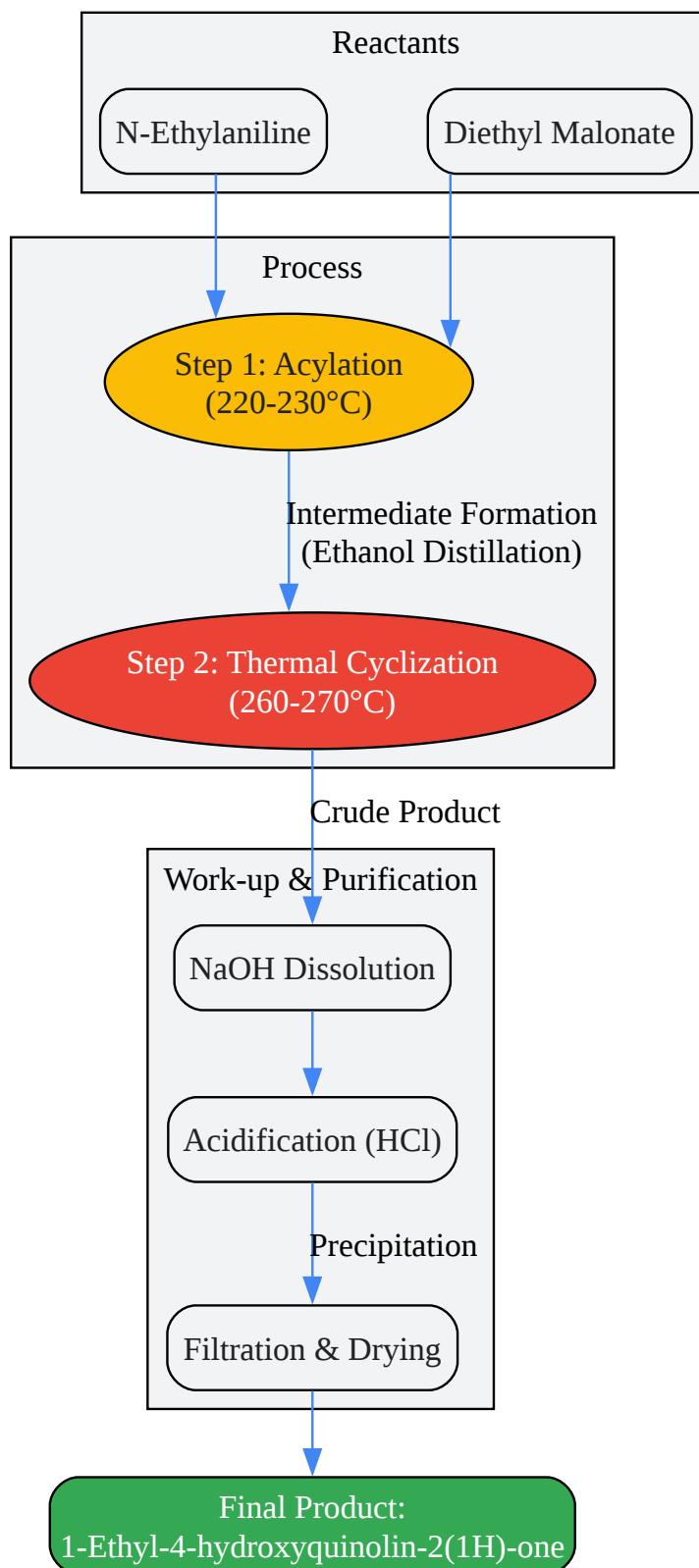
The synthesis of 4-hydroxyquinolin-2(1H)-one derivatives is well-established, with the Conrad-Limpach reaction being a cornerstone method.[\[6\]](#)[\[7\]](#) A robust and widely applicable approach involves the thermal cyclization of an aniline derivative with a substituted malonic ester. This methodology offers a direct route to the quinolinone core.

Experimental Protocol: Synthesis via Thermal Cyclization

This protocol is adapted from established procedures for synthesizing 4-hydroxyquinolin-2(1H)-one scaffolds.[\[8\]](#)

Step 1: Acylation of Aniline

- A mixture of N-ethylaniline (1.0 eq) and diethyl malonate (1.0-1.2 eq) is prepared in a flask equipped with a distillation head.
- The mixture is heated to 220-230 °C for approximately 1 hour. This initial phase facilitates the formation of the intermediate malonanilate through acylation, with the concurrent distillation of ethanol.


Step 2: Thermal Cyclization

- The reaction temperature is increased to 260-270 °C.
- This temperature is maintained until the distillation of ethanol ceases (typically 3-6 hours), indicating the completion of the intramolecular cyclization to form the quinolinone ring.

Step 3: Work-up and Purification

- The hot reaction mixture is cautiously poured into a stirred, appropriate solvent like toluene and allowed to cool.
- The solidified product is then dissolved in an aqueous sodium hydroxide solution (e.g., 0.5 M).
- The aqueous layer is washed with toluene to remove non-polar impurities.
- The aqueous solution is treated with activated charcoal to remove colored impurities and then filtered.
- Acidification of the filtrate with 10% HCl to an acidic pH (e.g., Congo red indicator) precipitates the **1-Ethyl-4-hydroxyquinolin-2(1H)-one** product.
- The precipitate is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-Ethyl-4-hydroxyquinolin-2(1H)-one**.

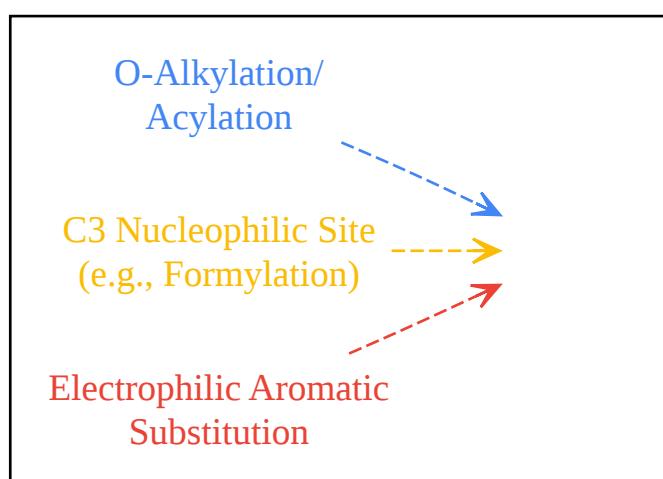
Spectroscopic Characterization Profile

Structural elucidation of the target compound relies on standard spectroscopic techniques.

While specific spectra for this exact molecule are not provided in the search results, the expected characteristics can be inferred from its structure and data from closely related analogues.[\[9\]](#)[\[10\]](#)

- ^1H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the four protons on the benzene ring in the aromatic region, a singlet for the proton at the C3 position, and a broad singlet for the enolic hydroxyl proton.
- ^{13}C NMR: Key signals would include those for the two carbons of the ethyl group, the carbons of the aromatic ring, the carbonyl carbon (C2), the enolic carbon (C4), and the C3 carbon.
- IR Spectroscopy: The spectrum should exhibit a strong absorption band for the C=O (amide) stretching vibration, a broad band corresponding to the O-H stretch of the hydroxyl group, and characteristic bands for C-H and C=C stretching in the aromatic ring.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition, $\text{C}_{11}\text{H}_{11}\text{NO}_2$.[\[10\]](#)

Chemical Reactivity and Derivatization Potential


The 4-hydroxy-2-quinolone core is a versatile scaffold for further chemical modification. Its reactivity is governed by the interplay between the aromatic ring, the enolized hydroxyl group, and the activated C3 position.

The molecule exists in tautomeric forms, primarily the 4-hydroxy-2-oxo form and the 2,4-dihydroxy form, though the former is generally predominant.[\[11\]](#) This tautomerism dictates the sites of electrophilic and nucleophilic attack.

- Electrophilic Aromatic Substitution: The benzene portion of the quinolinone ring can undergo standard electrophilic substitution reactions (e.g., nitration, halogenation).

- Reactions at C3: The C3 position is nucleophilic and susceptible to reactions like Vilsmeier-Haack formylation, which has been demonstrated on related 3-acetyl-**1-ethyl-4-hydroxyquinolin-2(1H)-one** to produce novel aldehydes.[9] This aldehyde derivative can then serve as a precursor for synthesizing a wide range of heterocyclic systems.[9][12]
- O-Alkylation/Acylation: The 4-hydroxyl group can be alkylated or acylated under appropriate conditions, providing another avenue for derivatization.

Reactivity Hotspots Diagram

[Click to download full resolution via product page](#)

Caption: Key sites of chemical reactivity on the **1-Ethyl-4-hydroxyquinolin-2(1H)-one** scaffold.

Applications in Research and Drug Development

The quinolinone scaffold is of significant interest to the pharmaceutical industry due to its wide range of biological activities.[4][13] While research on **1-Ethyl-4-hydroxyquinolin-2(1H)-one** itself is specific, the broader class of quinolinones has demonstrated compelling therapeutic potential.

- Antimicrobial Activity: Many quinolinone derivatives exhibit potent antibacterial and antifungal properties.[3][14] The development of fluoroquinolone antibiotics, which originated from a 4-hydroxyquinoline intermediate, is a testament to the scaffold's importance in this area.[6][7]

- **Anticancer Properties:** Derivatives have shown promising *in vitro* antitumor activity against various cancer cell lines, such as breast cancer (MCF-7).[9][12] Their mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cell proliferation.
- **Antiviral and Enzyme Inhibition:** The quinolin-4-one core is present in drugs like Elvitegravir, an HIV integrase inhibitor used in the treatment of HIV infection.[4] This highlights the scaffold's ability to be tailored to target specific viral enzymes.
- **Antioxidant Activity:** Certain derivatives have been screened for their antioxidant capabilities, which is relevant for treating diseases associated with oxidative stress.[9][12]

The N-ethyl group in the target molecule enhances its lipophilicity compared to the unsubstituted parent compound, which can be a critical factor in improving cell membrane permeability and overall pharmacokinetic properties during drug design.

Conclusion

1-Ethyl-4-hydroxyquinolin-2(1H)-one is a well-defined chemical entity with a robust synthetic pathway and significant potential for further chemical exploration. Its foundational physicochemical properties, combined with the proven biological relevance of the quinolinone scaffold, make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide provides the core technical information necessary for researchers to effectively utilize this compound in their discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. lookchem.com [lookchem.com]
- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]
- 5. 1-Ethyl-4-hydroxy-2(1H)-quinolinone | CAS#:54675-30-8 | Chemsoc [chemsoc.com]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 8. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-Ethyl-4-hydroxyquinolin-2(1H)-one molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3060597#1-ethyl-4-hydroxyquinolin-2-1h-one-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com